REACTION_CXSMILES
|
COC(C1C(C2SC=CN=2)C(C(OC)=O)=C(C)NC=1C)=O.[CH:22]([O:25][C:26]([C:28]1[CH:33]([C:34]2[S:35][CH:36]=[CH:37][N:38]=2)[C:32]([C:39]([O:41][CH:42](C)[CH3:43])=[O:40])=[C:31]([CH3:45])[NH:30][C:29]=1[CH3:46])=[O:27])(C)[CH3:23].C(OC(C1C(C2SC=CN=2)C(C(OCCCC)=O)=C(C)NC=1C)=O)CCC.C(OC(C1C(C2SC=CN=2)C(C(OCCC)=O)=C(C)NC=1C)=O)CC.C(OC(C1C(C2SC=CN=2)C(C(OCC(C)C)=O)=C(C)NC=1C)=O)C(C)C>>[CH2:22]([O:25][C:26]([C:28]1[CH:33]([C:34]2[S:35][CH:36]=[CH:37][N:38]=2)[C:32]([C:39]([O:41][CH2:42][CH3:43])=[O:40])=[C:31]([CH3:45])[NH:30][C:29]=1[CH3:46])=[O:27])[CH3:23]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(NC(=C(C1C=1SC=CN1)C(=O)OC)C)C
|
Name
|
2,6-dimethyl-4-thiazol-2-yl-1,4-dihydropyridine-3,5-dicarboxylic acid diisopropyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(=O)C1=C(NC(=C(C1C=1SC=CN1)C(=O)OC(C)C)C)C
|
Name
|
2,6-dimethyl-4-thiazol-2-yl-1,4-dihydropyridine-3,5-dicarboxylic acid dibutyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(=O)C1=C(NC(=C(C1C=1SC=CN1)C(=O)OCCCC)C)C
|
Name
|
2,6-dimethyl-4-thiazol-2-yl-1,4-dihydropyridine-3,5-dicarboxylic acid dipropyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)OC(=O)C1=C(NC(=C(C1C=1SC=CN1)C(=O)OCCC)C)C
|
Name
|
2,6-dimethyl-4-thiazol-2-yl-1,4-dihydropyridine-3,5-dicarboxylic acid diisobutyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC(=O)C1=C(NC(=C(C1C=1SC=CN1)C(=O)OCC(C)C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The following compounds were obtained in an analogous manner
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C1=C(NC(=C(C1C=1SC=CN1)C(=O)OCC)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |